molecular formula C5H12O B1284219 tert-Butyl methyl-d3 ether CAS No. 29366-08-3

tert-Butyl methyl-d3 ether

Cat. No. B1284219
CAS RN: 29366-08-3
M. Wt: 91.17 g/mol
InChI Key: BZLVMXJERCGZMT-GKOSEXJESA-N
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Description

tert-Butyl methyl-d3 ether is a chemical compound that is closely related to methyl tert-butyl ether (MTBE), a well-known ether used as an anti-knock additive in motor fuels. The "d3" indicates that this compound is a deuterated version of MTBE, meaning that some of its hydrogen atoms have been replaced with deuterium, an isotope of hydrogen. This deuterated compound is likely used in scientific research, particularly in spectroscopic studies where the deuterium allows for clearer NMR signals.

Synthesis Analysis

The synthesis of tert-butyl ethers, including MTBE, has been explored in various studies. One approach involves the use of ionic liquids as catalysts and dehydrators to achieve high conversion and selectivity under mild conditions . Another method describes the etherification of alcohols with tert-butyl methyl ether as the tert-butyl source and solvent, in the presence of sulfuric acid, which is a simple and inexpensive process that can be easily scaled up . Additionally, the synthesis of MTBE has been achieved by passing a mixture of isobutene, carbon monoxide, and hydrogen over a chromium-oxide catalyst .

Molecular Structure Analysis

The molecular structure of related tert-butyl ether compounds has been investigated using NMR techniques and single-crystal X-ray diffraction. These studies have revealed insights into the conformation of the molecules and how intramolecular hydrogen bonding affects their binding and selectivity, particularly in the context of complexation with various organic cations .

Chemical Reactions Analysis

The catalytic activity of various compounds in the synthesis of MTBE has been studied, with a focus on the role of the polyanion structure of solid heteropolyacids. It was found that the secondary structure of these catalysts, such as the Dawson-type heteropolyacid, significantly influences their catalytic activity due to the creation of a flexible pseudo-liquid phase that facilitates the rapid absorption and desorption of molecules . The dehydration of tert-butyl alcohol on H-ZSM-5 zeolite has also been studied, revealing the formation of tert-butyl cation and tert-butyl silyl ether intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl ethers are influenced by their molecular structure. For instance, the complexation behavior of tert-butyl ether derivatives with different alcohols can lead to various binding motifs, which are affected by the balance between hydrogen-bonding and dispersion interactions . Thermodynamic and kinetic studies of the reactions between olefins and light alcohols leading to branched ethers have provided insights into the reaction enthalpies and heat capacities of these compounds, as well as the apparent activation energies for their synthesis .

Scientific Research Applications

Environmental Impact and Treatment

  • Solubility in Aqueous Media : Research on fuel oxygenates like methyl tert-butyl ether (MTBE) and its alternatives has focused on their solubility in water, which is crucial for understanding their environmental fate and transport. Temperature significantly influences their solubility, affecting their potential as groundwater and surface water pollutants (Gonzalez-Olmos & Iglesias, 2008).
  • Degradation Pathways : The UV/H2O2 process has been applied to degrade MTBE in aqueous solutions, leading to various primary byproducts and eventual mineralization, showcasing a method to address MTBE contamination (Stefan, Mack, & Bolton, 2000).

Chemical Properties and Reactions

  • Vapor-Liquid Equilibria : Studies on the vapor-liquid equilibria of MTBE with various alcohols provide insights into its chemical interactions and properties, which are relevant for its use in the chemical and petrochemical industries (Park, Han, & Gmehling, 2002).
  • Esterification and Ritter Reaction : tert-Butyl methyl ether has been effectively used in the esterification of carboxylic acids and in a one-pot esterification and Ritter reaction, demonstrating its versatility in organic synthesis (Dawar, Raju, & Ramakrishna, 2011).

Biodegradation and Metabolism

  • Biotransformation by Cytochrome P450 : Human cytochrome P450 2A6 can metabolize MTBE to tert-butyl alcohol, indicating its role in the metabolism of gasoline ethers in the liver and potential human health implications (Shamsipur et al., 2012).

Removal Techniques

  • Adsorption Isotherms : The study of adsorption isotherms for MTBE and other fuel oxygenates on activated carbons provides insights into effective methods for their removal from water, important for water treatment technologies (Yu, Adams, & Ludlow, 2005).
  • Phytoremediation : The uptake, metabolism, and toxicity of MTBE in weeping willows were studied, showing that plants can remove MTBE from solutions, suggesting phytoremediation as a viable option for contaminated sites (Yu & Gu, 2006).

Sorption Characteristics

  • Sorption to Synthetic Resins : Sorption experiments on synthetic resins have shown their affinity for MTBE and TBA, providing data useful for water treatment and passive sampling applications (Bi, Haderlein, & Schmidt, 2005).

Safety And Hazards

Tert-Butyl methyl-d3 ether is a highly flammable liquid and vapor that causes skin irritation . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces; using only non-sparking tools; using explosion-proof electrical, ventilating, and lighting equipment; and taking precautionary measures against static discharge .

properties

IUPAC Name

2-methyl-2-(trideuteriomethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O/c1-5(2,3)6-4/h1-4H3/i4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLVMXJERCGZMT-GKOSEXJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583703
Record name 2-Methyl-2-[(~2~H_3_)methyloxy]propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

91.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl methyl-d3 ether

CAS RN

29366-08-3
Record name 2-Methyl-2-[(~2~H_3_)methyloxy]propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl methyl-d3 ether
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